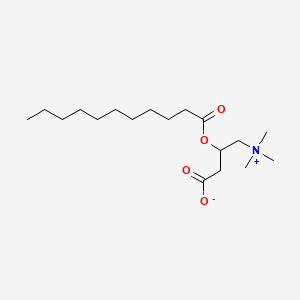

Undecanoylcarnitine

説明

Undecanoylcarnitine (C11:0) is a medium-chain acylcarnitine, formed by the esterification of undecanoic acid (an 11-carbon saturated fatty acid) with L-carnitine. It facilitates the transport of fatty acids into mitochondria for β-oxidation, a critical process for energy production . Acylcarnitines are categorized into nine classes based on acyl group characteristics, with this compound classified under medium-chain acylcarnitines (C8–C12) . Recent studies highlight its role as a biomarker in metabolic disorders and diseases such as non-muscle invasive bladder cancer (NMIBC), where its levels are significantly decreased .

特性

CAS番号 |

142759-00-0 |

|---|---|

分子式 |

C18H35NO4 |

分子量 |

329.5 g/mol |

IUPAC名 |

4-(trimethylazaniumyl)-3-undecanoyloxybutanoate |

InChI |

InChI=1S/C18H35NO4/c1-5-6-7-8-9-10-11-12-13-18(22)23-16(14-17(20)21)15-19(2,3)4/h16H,5-15H2,1-4H3 |

InChIキー |

FPUYBGZEWPJSDX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

正規SMILES |

CCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

物理的記述 |

Solid |

同義語 |

undecanoyl carnitine undecanoylcarnitine |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Properties

The chain length of the acyl group distinguishes acylcarnitines in terms of molecular weight, solubility, and metabolic pathways. Key comparisons include:

| Compound | Chain Length | Molecular Weight (g/mol) | Relative Abundance (Example Study) | Classification |

|---|---|---|---|---|

| Decanoylcarnitine (C10) | C10:0 | 315.24 | 0 (London air pollution study) | Medium-chain |

| Undecanoylcarnitine | C11:0 | 329.26 | 1.69 | Medium-chain |

| Dodecanoylcarnitine (C12) | C12:0 | 343.27 | Not reported | Medium-chain |

| Stearoylcarnitine (C18) | C18:0 | 526.32 | 11.19 | Long-chain |

Data derived from mass spectrometry analyses (e.g., air pollution biomonitoring) reveal that longer-chain acylcarnitines like stearoylcarnitine exhibit higher relative abundances in certain contexts, possibly due to environmental exposure or tissue-specific accumulation .

Diagnostic and Clinical Relevance

- Dodecanoylcarnitine: Elevated plasma concentrations are diagnostic for inherited metabolic disorders, emphasizing the specificity of chain length in biomarker applications .

- Hydroxylated variants (e.g., 3-hydroxytetradecanoyl carnitine): Modified acyl groups may indicate peroxisomal dysfunction or oxidative stress .

Key Research Findings and Discrepancies

- inaccurately groups this compound under the "acetyl-carnitine family" (typically C2), likely due to functional overlap in acetylation processes rather than structural similarity . Correct classification as a medium-chain acylcarnitine is supported by HMDB data .

- Chain-length-dependent abundance patterns (e.g., higher stearoylcarnitine levels in environmental studies) suggest context-specific metabolic or exposure-related dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。